1-Aminobutylphosphonic acid, (S)-

Enzyme Inhibition Aminopeptidase N Chiral Phosphonates

(S)-1-Aminobutylphosphonic acid (CAS 82730-39-0) is an optically pure α-aminophosphonic acid, the single (S)-enantiomer of a compound class recognized as bioisosteres of α-amino acids where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonic acid group. This compound serves as a synthetic precursor and a valuable probe in biochemical studies due to the chiral integrity of its α-carbon center, which is critical for stereospecific interactions in biological systems.

Molecular Formula C4H12NO3P
Molecular Weight 153.12 g/mol
CAS No. 82730-39-0
Cat. No. B12771493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminobutylphosphonic acid, (S)-
CAS82730-39-0
Molecular FormulaC4H12NO3P
Molecular Weight153.12 g/mol
Structural Identifiers
SMILESCCCC(N)P(=O)(O)O
InChIInChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8)/t4-/m0/s1
InChIKeyUAEPDDGDPAPPHZ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Aminobutylphosphonic Acid (CAS 82730-39-0): A Chiral α-Aminophosphonate for Precise Enzyme and Receptor Targeting


(S)-1-Aminobutylphosphonic acid (CAS 82730-39-0) is an optically pure α-aminophosphonic acid, the single (S)-enantiomer of a compound class recognized as bioisosteres of α-amino acids where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonic acid group [1]. This compound serves as a synthetic precursor and a valuable probe in biochemical studies due to the chiral integrity of its α-carbon center, which is critical for stereospecific interactions in biological systems [2].

Why (S)-1-Aminobutylphosphonic Acid Cannot Be Substituted with Generic α-Aminophosphonates or the Racemate


The chiral α-carbon in (S)-1-aminobutylphosphonic acid dictates its three-dimensional orientation in enzyme active sites and receptor binding pockets, a property that is entirely lost in racemic mixtures or in compounds with different alkyl chain lengths and positional isomers. Substituting with the (R)-enantiomer, a racemic mixture, or an analog with a different chain length (e.g., 3-aminopropylphosphonic acid) can lead to a complete loss of target engagement, as demonstrated by differential activity patterns observed for homologous α-aminophosphonates [1]. This stereochemical specificity mandates the use of the pure (S)-enantiomer for applications requiring predictable and reproducible molecular recognition events [2].

Quantitative Differentiation of (S)-1-Aminobutylphosphonic Acid: A Comparative Evidence Guide


Enantiomer-Specific Inhibition of Aminopeptidase N: A 50% Higher Potency for the (S)-Enantiomer

The (S)-enantiomer of 1-aminobutylphosphonic acid exhibits a significantly higher inhibitory potency against porcine kidney aminopeptidase N compared to the racemic mixture, a difference attributable to the stereospecific interactions within the enzyme's active site [1]. The pure (S)-enantiomer demonstrates an IC50 value of 15 μM, whereas the racemic mixture shows reduced activity [2].

Enzyme Inhibition Aminopeptidase N Chiral Phosphonates

Differential Enzyme Inhibition: 22% Inhibition at 3:1 Inhibitor/Substrate Ratio for the Racemate

The racemic form of 1-aminobutylphosphonic acid demonstrates measurable, albeit weak, inhibitory activity against an acetyl-CoA-dependent enzyme, providing a baseline for understanding the compound's potential as a metabolic probe [1]. At an inhibitor-to-substrate ratio of 3:1, the racemate achieved 22% inhibition, highlighting the need for the pure (S)-enantiomer to maximize this effect .

Enzyme Kinetics Acetyl-CoA Metabolism Phosphonate Inhibitors

Chain-Length Dependent Structural Diversity in Metal-Organic Frameworks

The alkyl chain length of aminoalkylphosphonic acids, including 1-aminobutylphosphonic acid, directly dictates the structural topology of resulting zinc coordination polymers, offering tunable materials properties [1]. Specifically, the butyl chain (n=4) yields an isoreticular compound with a distinct crystal structure (monoclinic, P21/c, a=8.570 Å, b=8.378 Å, c=9.902 Å, β=90.94°) compared to the shorter-chain analogs AEPA (n=2) and APPA (n=3) [2].

Coordination Chemistry Metal-Organic Frameworks (MOFs) Crystal Engineering

Differential Transamination Activity: A Unique Substrate Profile

The transamination of aminoalkylphosphonic acids by α-ketoglutarate demonstrates a distinct substrate preference based on carbon chain length and amino group position [1]. While 2-amino-3-phosphonopropionic acid is a universal substrate, 2-amino-4-phosphonobutyric acid shows restricted activity across different enzyme preparations . This differential reactivity pattern implies that (S)-1-aminobutylphosphonic acid may also exhibit a unique transamination profile, making it a valuable probe for studying aminotransferase specificity.

Amino Acid Metabolism Transaminase Enzymes Substrate Specificity

Strategic Application Scenarios for (S)-1-Aminobutylphosphonic Acid Based on Quantitative Evidence


Enantioselective Aminopeptidase N Inhibition Assays

Leveraging the 15 μM IC50 value against porcine kidney aminopeptidase N, (S)-1-aminobutylphosphonic acid serves as a crucial chiral probe to calibrate and validate enantioselective inhibition assays, enabling precise determination of stereochemical contributions to enzyme binding [1]. This application is essential for laboratories developing new aminopeptidase inhibitors or studying the stereospecificity of related enzymes.

Rational Design of Metal-Organic Frameworks (MOFs) with Controlled Topology

The unique crystal structure of Zn(O3P-C4H8-NH2), characterized by monohydrate formation with specific unit cell parameters (a=8.570 Å, b=8.378 Å, c=9.902 Å, β=90.94°, V=710.9 ų), enables the design of MOFs with tailored pore architectures for gas adsorption or catalysis [1]. This provides a clear advantage over using shorter-chain analogs like AEPA or APPA, which yield different framework topologies.

Synthesis of Enantiopure Phosphonopeptides and Chiral Building Blocks

The chiral integrity of (S)-1-aminobutylphosphonic acid makes it an indispensable starting material for the synthesis of enantiomerically pure phosphonopeptides and other complex chiral phosphonates [1]. Its use ensures the stereochemical purity of downstream products, which is paramount in medicinal chemistry and drug discovery.

Probing Aminotransferase Substrate Specificity

Based on the observed differential transamination activity of related aminoalkylphosphonic acids, (S)-1-aminobutylphosphonic acid can be employed as a substrate analog to map the active site topology and substrate preferences of various aminotransferase enzymes [1]. This application is critical for understanding nitrogen metabolism and designing novel enzyme inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Aminobutylphosphonic acid, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.